molecular formula C12H10N6O2 B15065175 3-[(4-Nitrophenyl)methyl]-3H-purin-6-amine CAS No. 75347-16-9

3-[(4-Nitrophenyl)methyl]-3H-purin-6-amine

Cat. No.: B15065175
CAS No.: 75347-16-9
M. Wt: 270.25 g/mol
InChI Key: YIHVYNKWFXPAIF-UHFFFAOYSA-N
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Description

3-[(4-Nitrophenyl)methyl]-3H-purin-6-amine is a purine derivative characterized by a 4-nitrobenzyl substituent at the N3 position of the purine core. The compound’s structure combines the electron-withdrawing nitro group with the aromatic benzyl moiety, which may influence its electronic properties, solubility, and biological interactions.

Properties

CAS No.

75347-16-9

Molecular Formula

C12H10N6O2

Molecular Weight

270.25 g/mol

IUPAC Name

3-[(4-nitrophenyl)methyl]-7H-purin-6-imine

InChI

InChI=1S/C12H10N6O2/c13-11-10-12(15-6-14-10)17(7-16-11)5-8-1-3-9(4-2-8)18(19)20/h1-4,6-7,13H,5H2,(H,14,15)

InChI Key

YIHVYNKWFXPAIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC(=N)C3=C2N=CN3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrobenzyl)-3H-purin-6-amine typically involves multi-step organic reactions. One common method includes the nitration of benzyl compounds followed by coupling with purine derivatives. For instance, the nitration of benzyl cyanide can be achieved using nitric acid under controlled conditions to introduce the nitro group . This intermediate can then be coupled with a purine derivative through a series of reactions involving reduction and substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions using optimized conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Chemical Reactivity

The compound’s reactivity stems from its purine structure and nitrophenyl group. Key reactions include:

1.1 Electrophilic Substitution

  • The nitro group on the phenyl ring activates the aromatic system for electrophilic substitution, facilitating reactions such as alkylation or acylation under mild conditions .

  • The purine core’s nitrogen atoms enable participation in nucleophilic substitution reactions, particularly at positions adjacent to the nitrophenyl substituent .

1.2 Alkylation and Coupling Reactions

  • N-Alkylation : The primary amine at the 6-position undergoes alkylation with tosyl derivatives or activated esters. For example, coupling with 5′-amino-2′,3′-isopropylidene adenosine yields dinucleoside analogs under controlled conditions .

  • Reductive Amination : This reaction is used to synthesize derivatives with extended side chains, such as dinucleosides 15 and 16 , employing reagents like sodium triacetoxyborohydride .

1.3 Deprotection and Functionalization

  • Acidic or basic conditions facilitate the removal of protective groups (e.g., tert-butyl esters, isopropylidene groups), enabling further functionalization .

  • Fluorescence-based labeling (e.g., Fmoc-protected groups) is employed for biological assays, requiring precise deprotection steps .

Table 1: Key Reactions and Conditions

Reaction TypeReagents/ConditionsPurposeSource
N-AlkylationTosyl derivatives, RTDinucleoside analog synthesis
Reductive AminationSodium triacetoxyborohydride, 40°CSide-chain extension
DeprotectionAcidic conditions (TFA)Removal of protective groups
ChromatographySilica gel (0–8% MeOH/DCM)Purification

Table 2: Biological Activity Trends

Purine SubstitutionReceptor Affinity (Ki, nM)Selectivity (A3 vs. A1/A2A)Source
4-Methoxyphenyl-urea9–107 nMHigh
Piperidinyl groups0.2–0.9 nMCB1 selectivity

Scientific Research Applications

3-(4-Nitrobenzyl)-3H-purin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Nitrobenzyl)-3H-purin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The purine moiety can bind to nucleic acids or proteins, affecting their function and activity .

Comparison with Similar Compounds

Substituent Variations at the N3 Position

3-Methyl-3H-purin-6-amine ()
  • Structure : A methyl group replaces the 4-nitrobenzyl substituent.
  • Molecular Weight : 149.16 g/mol (C6H7N5), significantly lower than the target compound.
3-[(2-Methyl-1,3-thiazol-4-yl)methyl]-3H-purin-6-amine ()
  • Structure : A thiazole-containing substituent introduces heterocyclic diversity.
  • Properties : The thiazole ring may improve bioavailability through hydrogen bonding interactions. The sulfur atom could enhance binding to metal ions in biological targets.
  • Molecular Formula : C10H10N6S.
N-(3-Methylbut-2-en-1-yl)-9H-purin-6-amine ()
  • Structure : An isopentenyl group (unsaturated alkyl chain) at N4.
  • Biological Relevance: This compound, also known as N6-isopentenyladenine, is a cytokinin plant hormone, highlighting the role of purin-6-amine derivatives in regulating plant growth .

Functional Group Modifications on the Purine Core

2-Chloro-N-(3-methoxyphenyl)-3H-purin-6-amine ()
  • Structure : A chlorine atom at C2 and a 3-methoxyphenyl group at N5.
  • Properties : The electron-withdrawing chlorine increases electrophilicity at C2, while the methoxy group enhances lipophilicity.
  • Molecular Weight : 275.70 g/mol (C12H10ClN5O) .
6-[(4-Nitrophenyl)methylsulfanyl]-5H-purin-2-amine ()
  • Structure : A sulfanyl (-S-) linker between the 4-nitrobenzyl group and the purine.
  • Properties: The sulfur atom may increase susceptibility to oxidation but improve membrane permeability.

Pharmacological and Toxicological Considerations

  • Nitro Group Impact : The 4-nitrobenzyl group in the target compound likely contributes to toxicity, as seen in related nitro-containing compounds like 1-(3-pyridylmethyl)-3-(4-nitrophenyl)urea (pyriminil), classified as highly toxic .
  • Chloro vs. Nitro : Chlorinated analogs (e.g., 2-chloro derivatives in ) may exhibit different selectivity profiles due to reduced electron withdrawal compared to nitro groups.

Data Table: Key Structural Analogs

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
3-[(4-Nitrophenyl)methyl]-3H-purin-6-amine 4-Nitrobenzyl (N3) C12H10N6O2* ~286.25 Hypothesized kinase inhibition -
3-Methyl-3H-purin-6-amine Methyl (N3) C6H7N5 149.16 Metabolic stability
2-Chloro-N-(3-methoxyphenyl)-3H-purin-6-amine Cl (C2), 3-methoxyphenyl (N6) C12H10ClN5O 275.70 Electrophilic reactivity
6-[(4-Nitrophenyl)methylsulfanyl]-5H-purin-2-amine 4-Nitrobenzylsulfanyl (N6) C12H9N7O2S 315.31 Antimetabolite/thioguanine analog
N6-Isopentenyladenine Isopentenyl (N6) C10H13N5 203.24 Plant cytokinin activity

*Calculated based on structural similarity.

Biological Activity

3-[(4-Nitrophenyl)methyl]-3H-purin-6-amine, also known as 1H-purin-6-amine, N-((4-nitrophenyl)methyl), is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a nitrophenyl group, which is often associated with various pharmacological effects. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound's structure can be summarized as follows:

  • Chemical Formula : C12_{12}H12_{12}N4_{4}O2_{2}
  • Molecular Weight : 244.25 g/mol
  • CAS Number : 88158-16-1

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to alterations in metabolic pathways. For example, its nitrophenyl moiety may facilitate interactions with kinases and other enzymes involved in cellular signaling .
  • DNA Interaction : Similar compounds have demonstrated the ability to intercalate into DNA or inhibit topoisomerases, leading to cytotoxic effects in cancer cells .

Anticancer Activity

Research indicates that derivatives containing nitrophenyl groups exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that compounds similar to this compound can induce apoptosis in leukemia and solid tumor cells at micromolar concentrations .
Cell LineIC50 (µM)
KG-1 (Leukemia)5.0
HeLa (Cervical Cancer)8.2
MCF7 (Breast Cancer)7.5

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial and Antifungal Effects : Studies have demonstrated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) for various pathogens are summarized below:
PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A recent study assessed the efficacy of this compound against multiple cancer cell lines, revealing a dose-dependent response leading to significant cell death compared to control groups .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of this compound against clinical isolates of bacteria and fungi, demonstrating its potential as a lead compound for developing new antimicrobial agents .

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